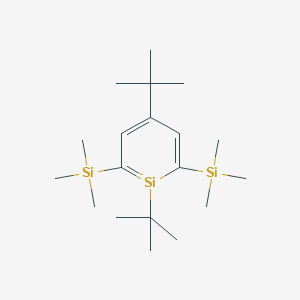
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline is a unique organosilicon compound characterized by the presence of two tert-butyl groups and two trimethylsilyl groups attached to a siline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline typically involves the reaction of a silane precursor with tert-butyl and trimethylsilyl reagents. One common method involves the use of tert-butyl lithium and trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in an inert solvent like THF.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline involves its ability to interact with various molecular targets through its silicon core and bulky substituents. The steric hindrance provided by the tert-butyl and trimethylsilyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications where controlled reactivity is desired.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenyl: Similar in terms of steric hindrance but differs in its core structure.
2,6-Di-tert-butyl-4-methylpyridine: Shares the tert-butyl groups but has a different functional group arrangement.
((2,5-Di-tert-butyl-1,4-phenylene)bis(oxy))bis(trimethylsilane): Contains both tert-butyl and trimethylsilyl groups but with a different core structure.
Uniqueness
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline is unique due to its specific arrangement of tert-butyl and trimethylsilyl groups around a siline core. This unique structure imparts distinct steric and electronic properties, making it valuable for specialized applications in various fields of research and industry.
Properties
CAS No. |
114564-38-4 |
|---|---|
Molecular Formula |
C19H38Si3 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(1,4-ditert-butyl-6-trimethylsilylsilin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C19H38Si3/c1-18(2,3)15-13-16(21(7,8)9)20(19(4,5)6)17(14-15)22(10,11)12/h13-14H,1-12H3 |
InChI Key |
YCTLAKMTDIQKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=[Si](C(=C1)[Si](C)(C)C)C(C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)
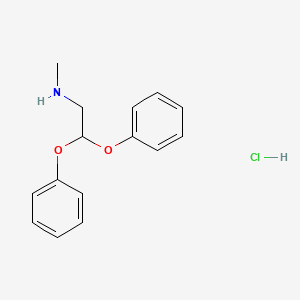
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
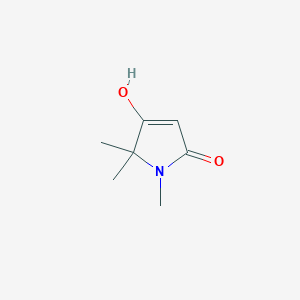
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
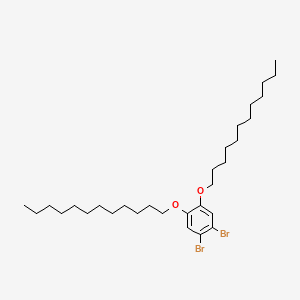
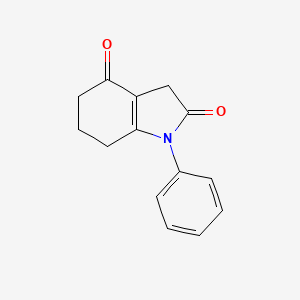
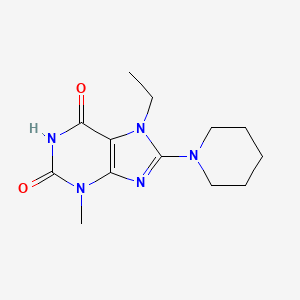

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
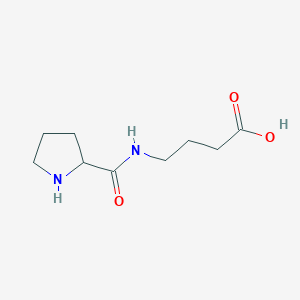
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
